![molecular formula C16H9ClFNO2 B5058362 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5058362.png)
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied in scientific research for its potential therapeutic applications in treating cystic fibrosis and other related diseases.
Mecanismo De Acción
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile binds to the regulatory domain of the CFTR chloride channel, preventing its activation by cyclic AMP (cAMP) and other signaling molecules. This results in the inhibition of chloride ion transport across epithelial cell membranes, which is a hallmark of cystic fibrosis and related diseases.
Biochemical and Physiological Effects:
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion in airway epithelial cells, the reduction of mucus viscosity in the airways of cystic fibrosis patients, and the improvement of lung function in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is its high potency and selectivity for the CFTR chloride channel, which allows for specific and reversible inhibition of CFTR activity in a variety of experimental settings. However, one limitation of this compound is its potential off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, including the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other physiological processes beyond chloride transport, and the exploration of novel therapeutic strategies for cystic fibrosis and related diseases based on CFTR inhibition. Additionally, the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile as a tool for studying the regulation of other ion channels and transporters may have broader implications for understanding the mechanisms of ion transport in health and disease.
Métodos De Síntesis
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 6-chloro-1,3-benzodioxole with 4-fluorobenzaldehyde, followed by the addition of acrylonitrile and subsequent purification steps.
Aplicaciones Científicas De Investigación
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been widely used in scientific research as a tool to study the function and regulation of the CFTR chloride channel. This compound has been shown to inhibit the activity of CFTR in a reversible and dose-dependent manner, making it a valuable tool for investigating the role of CFTR in various physiological and pathological processes.
Propiedades
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)5-12(8-19)10-1-3-13(18)4-2-10/h1-7H,9H2/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWLTCVQUSNBT-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.